Aldehyde Oxidase Substrate Specificity: 1,2-Benzisoxazole Is a Substrate; Benzothiazole and Benzoxazole Are Not
In a systematic kinetic study of 12 oxygen and sulfur azaheterocycles as potential substrates of rabbit liver aldehyde oxidase, only benzoxazole and 1,2-benzisoxazole were found to be substrates [1]. Benzothiazole, a direct sulfur analog, was not a substrate and acted only as a mixed inhibitor [1]. The study also characterized the mixed inhibition kinetics for 1,2-benzisoxazole, with a Ki/KI ratio greater than 1.0, indicating preferential binding to the free enzyme over the enzyme–substrate complex [1]. This substrate specificity is attributed to the π-excessive character of the heterocycle combined with the presence of the N–O bond.
| Evidence Dimension | Aldehyde oxidase substrate status |
|---|---|
| Target Compound Data | Substrate (oxidation observed); mixed inhibitor with Ki/KI > 1.0 |
| Comparator Or Baseline | Benzothiazole: Not a substrate (inhibitor only); Benzoxazole: Substrate |
| Quantified Difference | Qualitative difference in substrate recognition (Yes vs. No) |
| Conditions | Rabbit liver aldehyde oxidase in vitro assay; 12 compounds screened |
Why This Matters
For ADME/PK studies where aldehyde oxidase-mediated metabolism is a concern, 1,2-benzisoxazole-containing compounds may undergo oxidative clearance via this pathway, whereas benzothiazole analogs will not, impacting compound prioritization in drug discovery programs.
- [1] Gristwood W, et al. Kinetics of some benzothiazoles, benzoxazoles, and quinolines as substrates and inhibitors of rabbit liver aldehyde oxidase. Xenobiotica. 1988 Aug;18(8):949-54. doi: 10.3109/00498258809167518. PMID: 3188574. View Source
